1-(3-BROMOPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE
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Overview
Description
1-(3-BROMOPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a bromophenyl group, a methylisoxazole moiety, and a pyrrolidine carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-BROMOPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE typically involves multiple steps. One common approach is to start with the bromination of a phenyl ring, followed by the introduction of the isoxazole group through a cyclization reaction. The final step involves the formation of the pyrrolidine carboxamide through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and implementing purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-BROMOPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-(3-BROMOPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(3-BROMOPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-bromophenyl)-2-(3-methylisoxazol-5-yl)ethanone
- 6-(3-bromophenyl)-1-methyl-5-(3-methylisoxazol-5-yl)pyrimidin-2(1H)-one
Uniqueness
1-(3-BROMOPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(3-bromophenyl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O3/c1-11-7-15(24-20-11)5-6-19-17(23)12-8-16(22)21(10-12)14-4-2-3-13(18)9-14/h2-4,7,9,12H,5-6,8,10H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXLLYRHCOQWNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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